![molecular formula C19H14N6O3 B2867089 4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891114-61-7](/img/structure/B2867089.png)
4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as the one in the given compound, has been a subject of research due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of “4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” would be characterized by the presence of the 1,2,4-triazole ring, a nitro group, and a benzamide moiety. The 1,2,4-triazole ring is a significant pharmacophore, operating through hydrogen-bonding and dipole interactions with biological receptors .Scientific Research Applications
Antifungal Applications
The triazole moiety present in the compound is known for its antifungal properties. Triazoles like fluconazole and voriconazole are well-established in clinical use for treating fungal infections . The specific structure of the compound could be explored for its efficacy against resistant strains of fungi, potentially leading to the development of new antifungal medications.
Anticancer Research
Triazole derivatives have been studied for their potential anticancer activities. The ability to bind with various enzymes and receptors in the biological system makes them suitable candidates for targeted cancer therapies . The compound’s molecular framework could be modified to enhance its interaction with specific cancer cell lines, aiding in the discovery of novel anticancer agents.
Antimicrobial Properties
The hybrid structure of triazoles, which includes both triazole and thiadiazine rings, has shown promise in combating multidrug-resistant pathogens . Research into the compound’s antimicrobial efficacy could lead to the synthesis of new antibacterial agents, addressing the growing concern of antibiotic resistance.
Analgesic and Anti-inflammatory Uses
Compounds containing the triazole ring have been associated with analgesic and anti-inflammatory effects . Investigating the compound’s ability to modulate pain and inflammation could provide insights into new treatments for chronic pain and inflammatory diseases.
Antiviral Potential
The triazole core is a component of several antiviral drugs. The compound’s structure could be harnessed to develop new antiviral agents, particularly those that can interfere with viral replication or protein synthesis in viruses .
Enzyme Inhibition
Triazole derivatives can act as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase . The compound could be studied for its potential to inhibit specific enzymes implicated in various diseases, leading to the development of enzyme inhibitor-based therapies.
Antidepressant and Anxiolytic Effects
Some triazole-containing drugs have been used as antidepressants and anxiolytics . Research into the compound’s pharmacokinetics and interaction with neurotransmitter systems could uncover new options for the treatment of mental health disorders.
Antidiabetic Activity
Triazole compounds have shown antidiabetic activity by influencing blood glucose levels . The compound could be evaluated for its potential to regulate insulin secretion or insulin sensitivity, contributing to diabetes management strategies.
Mechanism of Action
Target of Action
The compound, 4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors in the biological system . They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The mode of action of this compound is likely to involve specific interactions with its target receptors, facilitated by its ability to accept and donate hydrogen bonds . This makes it a precise pharmacophore with a bioactive profile . .
Biochemical Pathways
The compound, being a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, is likely to affect multiple biochemical pathways due to its diverse pharmacological activities . These may include pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and various enzymes . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which could provide insights into the ADME properties of this compound.
Result of Action
The result of the compound’s action would be the molecular and cellular effects brought about by its interaction with its targets and the subsequent changes in the affected biochemical pathways. Given its diverse pharmacological activities , these effects could range from the inhibition of cancer cell growth to the reduction of microbial infections or inflammation.
Future Directions
The future research directions for “4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of triazole compounds , this compound could be investigated for potential pharmaceutical applications. Additionally, new and efficient methodologies for accessing 1,2,4-triazole-containing scaffolds could be explored .
properties
IUPAC Name |
4-methyl-3-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3/c1-12-5-6-14(10-17(12)25(27)28)19(26)21-15-4-2-3-13(9-15)16-7-8-18-22-20-11-24(18)23-16/h2-11H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSVDFJSWYGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2867006.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2867008.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2867014.png)
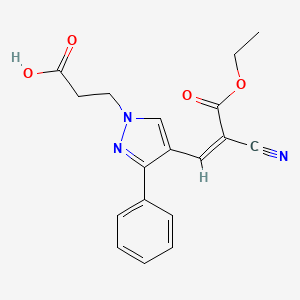
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2867017.png)
![N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2867018.png)
![4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2867019.png)
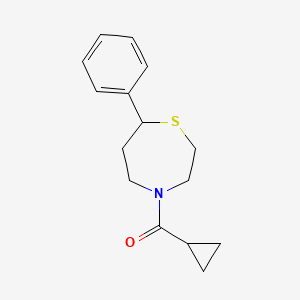
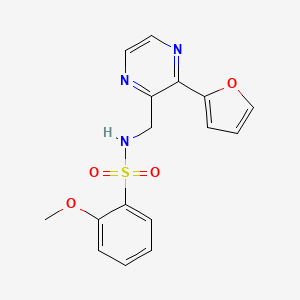
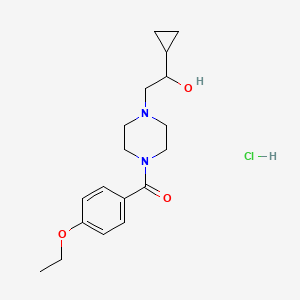
![N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867024.png)
![N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2867025.png)
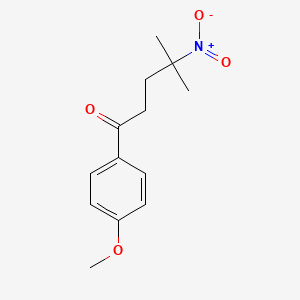
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2867028.png)